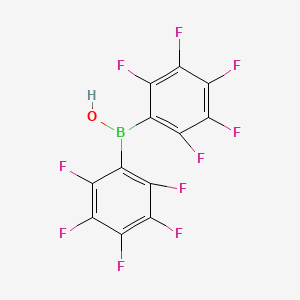

Bis(pentafluorophenyl)borinic acid

Overview

Description

Bis(pentafluorophenyl)borinic acid is a compound of significant interest in the field of chemistry due to its unique properties and applications. It is known for its high Lewis acidity and stability under ambient conditions, making it a valuable reagent in various chemical reactions and industrial processes .

Preparation Methods

The synthesis of bis(pentafluorophenyl)borinic acid typically involves the hydrolysis of bis(pentafluorophenyl)borane. This process can be carried out using either bis(pentafluorophenyl)boron chloride or bis(pentafluorophenyl)boron phenyl as starting materials, with one equivalent of water . The reaction conditions are relatively mild, and the product is stable under ambient atmospheric conditions for extended periods .

Chemical Reactions Analysis

Bis(pentafluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Hydrolysis: It decomposes via hydrolysis to form this compound.

Hydrosilylation: It acts as a catalyst in the hydrosilylation of carbonyl compounds, converting aldehydes to alcohols under atmospheric conditions.

Lewis Acid Catalysis: Its high Lewis acidity makes it effective in catalyzing a range of reactions, including small molecule activation and bond cleavage reactions.

Common reagents used in these reactions include poly(methylhydrosiloxane) for hydrosilylation and various organic solvents for Lewis acid catalysis . The major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

Bis(pentafluorophenyl)borinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)borinic acid exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical transformations. This Lewis acidity is attributed to the electron-withdrawing effects of the pentafluorophenyl groups, which enhance the boron’s ability to accept electrons .

Comparison with Similar Compounds

Bis(pentafluorophenyl)borinic acid can be compared to other similar compounds, such as tris(pentafluorophenyl)borane and bis(pentafluorophenyl)borane. While all these compounds exhibit high Lewis acidity, this compound is unique in its stability under ambient conditions and its specific reactivity in hydrosilylation reactions . Other similar compounds include:

Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in olefin polymerization.

Bis(pentafluorophenyl)borane: Used in hydroboration and small molecule activation.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biological Activity

Bis(pentafluorophenyl)borinic acid, a derivative of boron compounds, has garnered attention in recent years for its unique properties and potential applications in various fields, including catalysis and biological systems. This article explores its biological activity, stability, reactivity, and potential applications based on diverse research findings.

This compound is characterized by its high Lewis acidity and stability under ambient conditions. Studies have shown that it remains stable in solid-state for over three months and in solution for up to two weeks, making it a viable candidate for various chemical reactions without the need for stringent dry conditions . The compound decomposes via hydrolysis to form pentafluorophenylboronic acid, indicating a potential pathway for its reactivity in biological systems .

Reactivity and Catalytic Applications

The compound exhibits significant reactivity towards hydrosilylation of carbonyl compounds. In research conducted by a team exploring electronically saturated Lewis acidic boranes, this compound was found to facilitate the reduction of aldehydes to alcohols efficiently under both aerobic and anaerobic conditions . This property highlights its potential as a sustainable catalyst in organic synthesis.

1. Reactive Oxygen Species (ROS) Interaction

Recent studies have demonstrated that borinic acids, including this compound, can react with hydrogen peroxide (H₂O₂), a common reactive oxygen species involved in various physiological processes. The compound was shown to be significantly more reactive than its boronic counterparts, making it an advantageous trigger for H₂O₂-mediated reactions in cellular environments .

In experiments with COS7 cells transfected to produce superoxide radicals, this compound effectively generated fluorescence signals indicative of H₂O₂ production within minutes, outperforming traditional boronic acids . This rapid response suggests potential applications in real-time monitoring of oxidative stress within biological systems.

2. Potential Therapeutic Applications

The unique properties of this compound may extend to therapeutic applications. Its ability to selectively bind to biological targets could be harnessed for drug delivery systems or as a component in biosensors. For instance, the compound's interaction with biomolecules may enable the development of specific inhibitors or activators based on its Lewis acidity and reactivity with ROS .

Case Study 1: Monitoring H₂O₂ in Cells

In a pivotal study, researchers utilized this compound as a probe to monitor intracellular H₂O₂ levels. The results indicated that the compound could detect H₂O₂ production with high sensitivity and speed. The fluorescence intensity increased significantly within 15 minutes of exposure to endogenously produced H₂O₂ in transfected COS7 cells, demonstrating its utility as a real-time monitoring tool for oxidative stress .

Case Study 2: Catalytic Efficiency

Another study focused on the catalytic efficiency of this compound in hydrosilylation reactions. The compound was tested against various carbonyl substrates under ambient conditions, showcasing its effectiveness as a Lewis acid catalyst. The reaction kinetics were analyzed using NMR spectroscopy, confirming that the compound facilitates the formation of silyl ethers without significant induction periods or degradation over time .

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBF10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXCDPDLPMAEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBF10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431710 | |

| Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2118-02-7 | |

| Record name | Bis(pentafluorophenyl)borinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2118-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borinic acid, B,B-bis(2,3,4,5,6-pentafluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.